3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .Scientific Research Applications
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Late-stage difluoromethylation
- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry
- Application : This approach converts the trifluoromethyl to the difluoromethyl motifs, representing an efficient synthetic strategy .
- Methods : The method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .
- Results : This new approach enables diverse functional group transformations, offering a versatile platform for drug and agrochemical discovery .
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Difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry
- Application : This strategy is best applied to heteroaromatics .
- Methods : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .
- Results : Cases of stereoselective difluoromethylation are still limited. In this sub-field, an exciting departure is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
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Formation of X–CF2H bond where X is oxygen, nitrogen or sulfur
- Application : This is conventionally achieved upon reaction with ClCF2H .
- Methods : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
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Difluoromethylation of Quinoxalin-2-ones
- Application : The CF2H moiety has a significant potential utility in drug design and discovery, and the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .
- Methods : This process involves the visible-light-driven difluoromethylation of Quinoxalin-2-ones .
- Results : This method provides a facile entry to pharmaceutically important 3-Difluoromethyl-quinoxalin-2-ones .
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Difluoromethylation in Flow Chemistry
- Application : This approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .
- Methods : This method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .
- Results : This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSVZPNDIXPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560980 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
CAS RN |
126309-11-3 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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